molecular formula C13H26BNO4 B15298556 Tert-butyl methyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate

Tert-butyl methyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate

Cat. No.: B15298556
M. Wt: 271.16 g/mol
InChI Key: IMTNHDZJUHIXPL-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dioxaborolane ring. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, materials science, and other areas.

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the synthesis .

Comparison with Similar Compounds

Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C13H26BNO4

Molecular Weight

271.16 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate

InChI

InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15(8)9-14-18-12(4,5)13(6,7)19-14/h9H2,1-8H3

InChI Key

IMTNHDZJUHIXPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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